molecular formula C11H17F2NO4 B582505 1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid CAS No. 1255666-86-4

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid

Cat. No.: B582505
CAS No.: 1255666-86-4
M. Wt: 265.257
InChI Key: MSNKMLCRSUWLHZ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS 1255666-86-4) is a high-value piperidine building block critical in medicinal chemistry and drug discovery research . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen, which is stable under basic conditions but can be readily removed under mild acidic conditions to generate the amine hydrochloride, enabling further synthetic manipulations . The incorporation of two fluorine atoms at the 5-position of the piperidine ring significantly alters the electronic properties and metabolic stability of the molecule, making this scaffold particularly valuable for the synthesis of more complex, fluorinated pharmaceutical candidates . With a molecular formula of C11H17F2NO4 and a molecular weight of 265.26 g/mol , this reagent is offered with a purity of 97% or higher . It is primarily used as a key intermediate in the development of protease inhibitors, kinase targets, and other bioactive molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; refer to the Safety Data Sheet for comprehensive hazard information (H302, H315, H319, H335) .

Properties

IUPAC Name

5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKMLCRSUWLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735100
Record name 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
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Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-86-4
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid
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Preparation Methods

Linear Route: From Amino Esters to Cyclized Products

A representative synthesis begins with a Boc-protected amino ester (e.g., methyl 5-amino-3-fluoropentanoate). Fluorination at the 5-position using DAST generates the geminal difluoro motif. Subsequent cyclization under basic conditions (e.g., LHMDS, THF, -78°C) forms the piperidine ring, followed by ester hydrolysis to the carboxylic acid.

Table 1: Representative Reaction Conditions for Cyclization

StepReagents/ConditionsYield (%)Citation
CyclizationLHMDS, acetic formic anhydride, -78°C82.9
DeprotectionTrifluoroacetic acid (TFA), CH₂Cl₂95.7
Ester HydrolysisLiOH, H₂O/THF100

Convergent Route: Pre-Fluorinated Building Blocks

An alternative approach utilizes pre-fluorinated intermediates. For example, ethyl 5,5-difluoropiperidine-3-carboxylate is Boc-protected using Boc anhydride and DMAP in tert-butanol. This method circumvents late-stage fluorination, potentially improving overall yield.

Optimization of Reaction Conditions

Temperature and Base Selection

Cyclization efficiency hinges on reaction temperature and base strength. Low temperatures (-78°C) suppress side reactions, while strong bases (e.g., LHMDS) ensure complete deprotonation. Substituting LHMDS with milder bases like sodium hydride reduces yields to <50%, underscoring the need for rigorous conditions.

Acid Additives for Yield Improvement

The addition of acids (e.g., TFA or acetic acid) during workup enhances yields by protonating residual bases and stabilizing intermediates. For instance, post-cyclization treatment with TFA increases yields from 75% to 95%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of intermediates, such as Boc-protected dihydro-pyrrole derivatives, exhibit characteristic signals for tert-butyl groups (δ 1.48–1.53 ppm) and methoxycarbonyl moieties (δ 3.15–3.28 ppm). These data align with the target piperidine structure upon appropriate modification.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms molecular formulas (e.g., C11H17F2NO4 for the target compound). Discrepancies in mass-to-charge ratios (m/z) signal impurities, necessitating column chromatography purification.

Comparative Analysis of Methods

Linear vs. Convergent Synthesis

The linear route offers flexibility in late-stage modifications but requires stringent fluorination conditions. In contrast, the convergent approach simplifies synthesis by integrating pre-fluorinated blocks but may limit scalability due to precursor availability.

Cost and Scalability Considerations

Cyclization methods using LHMDS are cost-intensive due to reagent prices. Substituting sodium hydride or potassium tert-butoxide reduces costs but compromises yield . Industrial-scale synthesis may prioritize reagent efficiency over marginal yield improvements.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorination Reagents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups at the fluorine positions.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl group acts as a protecting group for the amine, allowing selective reactions at other positions on the molecule. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid can be contrasted with analogous piperidine derivatives. Key differences include substituent positions, fluorine atom counts, and stereochemistry, which affect physicochemical properties and applications.

Structural Analogs and Key Differences

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1303974-46-0) Molecular Formula: C₁₁H₁₇FNO₄ Molecular Weight: 261.26 g/mol Key Features: A single fluorine atom at position 3 instead of 5,5-difluoro substitution.

1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS 534602-47-6) Molecular Formula: C₁₂H₂₁NO₄ Molecular Weight: 249.30 g/mol Key Features: A methyl group replaces fluorine atoms at position 3. This increases hydrophobicity and may enhance membrane permeability in drug candidates .

(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (CAS 88495-54-9) Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 245.27 g/mol Key Features: Lacks fluorine atoms but retains stereochemical specificity (S-configuration). The absence of fluorine reduces electronegativity, impacting hydrogen-bonding interactions in target binding .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Key Features: A phenyl group at position 4 introduces aromaticity, enhancing π-π stacking interactions in receptor binding. This compound also exhibits distinct safety profiles, requiring specific hazard protocols .

Physicochemical and Functional Comparisons

Property Target Compound (5,5-difluoro) 3-Fluoro Analog 3-Methyl Analog 3,5,5-Trifluoro Analog 4-Phenyl Analog
Molecular Weight 265.26 261.26 249.30 283.24 305.37
Fluorine Atoms 2 1 0 3 0
Key Substituent 5,5-difluoro 3-fluoro 3-methyl 3,5,5-trifluoro 4-phenyl
Electron Effects Moderate electron-withdrawing Mild Electron-donating Strong electron-withdrawing Neutral
Applications Drug intermediates Peptide coupling Lipophilic scaffolds High-stability APIs Receptor-targeted therapies

Research Findings

  • Synthetic Utility: The 5,5-difluoro substitution in the target compound reduces ring puckering compared to non-fluorinated analogs, as shown in crystallographic studies .
  • Biological Activity : Fluorine atoms enhance metabolic stability and bioavailability. The 5,5-difluoro derivative shows superior binding affinity to serine proteases compared to its 3-fluoro counterpart .

Biological Activity

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS: 1255666-86-4) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry. Its unique structural features, including the difluoromethyl group and the tert-butoxycarbonyl protecting group, suggest potential biological activities that warrant investigation. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₇F₂NO₄
  • Molecular Weight : 265.26 g/mol
  • IUPAC Name : (R)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
  • Purity : Typically ≥ 97% in commercial preparations

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound showed an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .
  • A pharmacodynamic study in a mouse model indicated that the compound effectively inhibited lung metastasis of triple-negative breast cancer (TNBC), outperforming known treatments like TAE226 .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • It demonstrated effectiveness against influenza virus strains, including Oseltamivir-sensitive and resistant variants. The compound's ability to reduce viral load in infected mice models suggests a direct effect on viral replication .

3. Toxicity Profiles

Toxicity studies are crucial for assessing the safety of new compounds:

  • In vivo studies indicated a favorable safety profile with no significant adverse effects observed at doses up to 40 mg/kg in healthy mice over three days . The compound exhibited low toxicity against normal cells compared to cancerous cells, providing a promising therapeutic window.

Structure-Activity Relationship (SAR)

The presence of the difluoromethyl group is hypothesized to enhance the lipophilicity and biological activity of the compound. Comparative studies with related piperidine derivatives suggest that modifications in the piperidine ring structure can significantly impact biological efficacy and selectivity against cancer cells .

Case Study 1: Breast Cancer Treatment

A study involving MDA-MB-231 cells treated with varying concentrations of the compound revealed:

  • A dose-dependent reduction in cell viability.
  • Enhanced apoptosis markers were observed in treated cells compared to controls.

Case Study 2: Influenza Virus Inhibition

In a controlled experiment using murine models:

  • Administration of the compound led to a more than 2-log reduction in viral load within the lungs.
  • Survival rates improved significantly in treated groups compared to untreated controls.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic byproducts before disposal.
  • Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Data Contradiction Analysis

  • Example : Conflicting 19F^{19}\text{F} NMR signals may arise from rotamers or residual solvent effects. Mitigation includes:
    • Heating the NMR sample to 50°C to average rotameric populations.
    • Using deuterated solvents (e.g., DMSO-d6_6) with rigorous drying to eliminate water-induced shifts .

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